2-Hydroxyethane-1-sulfonyl fluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

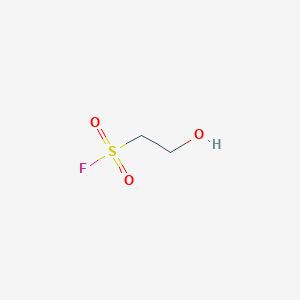

2-Hydroxyethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₂H₅FO₃S and a molecular weight of 128.13 g/mol . It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity. Sulfonyl fluorides have gained significant attention in various fields, including organic synthesis, chemical biology, and medicinal chemistry .

准备方法

The synthesis of 2-Hydroxyethane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is advantageous due to its mild reaction conditions and the use of readily available reagents . Another method involves the chlorine-fluorine exchange from the corresponding sulfonyl chlorides . Industrial production methods often utilize sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO₂⁺” synthons .

化学反应分析

2-Hydroxyethane-1-sulfonyl fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the sulfur (VI) fluoride exchange (SuFEx) click chemistry, which involves the substitution of a fluorine atom attached to the sulfur(VI) center with incoming nucleophiles . Common reagents used in these reactions include potassium fluoride (KF) and phase transfer catalysts like 18-crown-6-ether . Major products formed from these reactions include sulfonyl fluorides and other functionalized sulfonyl compounds .

科学研究应用

2-Hydroxyethane-1-sulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthetic intermediate for the preparation of various functionalized sulfonyl compounds . In biology, it serves as a covalent probe for labeling protein binding sites and studying protein-ligand interactions . In medicine, it is utilized in the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity . Additionally, it finds applications in the industry for the synthesis of materials with unique properties .

作用机制

The mechanism of action of 2-Hydroxyethane-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. It targets nucleophilic residues in protein binding sites, including cysteine, tyrosine, lysine, serine, and threonine . The sulfur-fluorine bond exhibits exceptional stability and reactivity, making it suitable for covalent engagement with target proteins . The precise application of appropriate catalyst-reagent combinations enhances the electrophilicity of the sulfur atom, facilitating targeted adduction with specific amino acid residues .

相似化合物的比较

2-Hydroxyethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar reactivity and stability characteristics but differ in their specific applications and target residues. For example, 2-nitrobenzenesulfonyl fluoride is effective at targeting Gram-negative bacteria, while (2-aminoethyl)benzenesulfonyl fluoride is commonly used as a serine protease inhibitor . The unique feature of this compound is its hydroxyl group, which provides additional reactivity and versatility in synthetic applications .

生物活性

2-Hydroxyethane-1-sulfonyl fluoride (HESF) is a sulfonyl fluoride compound with significant implications in medicinal chemistry and chemical biology. Its unique biochemical properties and mechanisms of action make it a compound of interest for various research applications. This article explores its biological activity, focusing on its mechanisms, biochemical interactions, and comparative studies with similar compounds.

Chemical Characteristics

- Molecular Formula : C₂H₅FO₃S

- Molecular Weight : 128.13 g/mol

- IUPAC Name : 2-hydroxyethanesulfonyl fluoride

- Canonical SMILES : C(CS(=O)(=O)F)O

This compound acts primarily as an electrophilic warhead , engaging with nucleophilic amino acid residues in proteins. This interaction is crucial for its biological activity, particularly in the following ways:

- Covalent Bond Formation : HESF forms covalent bonds with conserved lysine residues within the ATP-binding sites of kinases, thereby inhibiting their activity. This mechanism is fundamental in regulating various cellular processes, including signal transduction and metabolic pathways.

- Stability and Bioavailability : The compound exhibits resistance to hydrolysis under physiological conditions, suggesting that it has good stability and bioavailability for potential therapeutic applications.

The biochemical properties of HESF have been extensively studied, revealing its interactions with the intracellular kinome. Key findings include:

- Reactivity : As part of the sulfonyl fluoride group, HESF can react with a broad range of proteins, influencing their function through inhibition or modification.

- Pharmacokinetics : Studies indicate that HESF's pharmacokinetic profile supports its use in various biological assays due to its stability and reactivity under physiological conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of HESF, a comparison with other sulfonyl fluorides is essential. Below is a summary table comparing HESF with two other sulfonyl fluoride compounds:

| Property | This compound | 2-Nitrobenzenesulfonyl Fluoride | (2-Aminoethyl)benzenesulfonyl Fluoride |

|---|---|---|---|

| Molecular Weight | 128.13 g/mol | 195.14 g/mol | 195.23 g/mol |

| Electrophilic Nature | High | Moderate | High |

| Primary Application | Kinase inhibition | Protein modification | Enzyme inhibition |

| Stability Under Physiological Conditions | Good | Moderate | High |

Case Studies and Research Findings

Several studies have highlighted the biological activity of HESF:

-

Kinase Inhibition Studies :

- Research demonstrated that HESF effectively inhibits specific kinases involved in cancer signaling pathways. This inhibition leads to reduced cell proliferation in vitro, suggesting potential therapeutic applications in oncology.

-

Functional Assays :

- In functional assays, HESF was shown to modulate cellular responses by altering kinase activity, which has implications for drug development targeting specific signaling pathways.

-

Chemical Biology Applications :

- The compound has been employed as a tool in chemical biology to study protein interactions and cellular signaling mechanisms due to its ability to form stable covalent bonds with target proteins.

属性

IUPAC Name |

2-hydroxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMURXKSLXJLVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。